molecular formula C14H14N2O B14274137 6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol CAS No. 139173-13-0

6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol

Cat. No.: B14274137
CAS No.: 139173-13-0
M. Wt: 226.27 g/mol
InChI Key: RRBXFLXJZUWCTC-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine ring. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation may involve the use of pyrrole derivatives and phenyl-substituted intermediates, followed by cyclization reactions to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost-effectiveness, and scalability. This may include the use of continuous flow reactors and advanced catalytic systems to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the compound.

Scientific Research Applications

6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .

Uniqueness

6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

139173-13-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-methyl-2-phenyl-1,3-dihydropyrrolo[3,4-c]pyridin-7-ol

InChI

InChI=1S/C14H14N2O/c1-10-14(17)13-9-16(8-11(13)7-15-10)12-5-3-2-4-6-12/h2-7,17H,8-9H2,1H3

InChI Key

RRBXFLXJZUWCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CN(CC2=C1O)C3=CC=CC=C3

Origin of Product

United States

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